Potassium docosyl sulphate
Description
Evolution of Alkyl Sulphate Chemical Research
The journey of alkyl sulphates began as a quest for soap substitutes, leading to the production of the first synthetic detergents in Germany during World War I. These early detergents were primarily short-chain alkylnaphthalene-sulphonates. The 1920s and 1930s saw the development of sulphonated long-chain alcohols, which were sold as their neutralized sodium salts. These alcohol sulphates, along with alkylaryl sulphonates, initially made a limited impact on the cleaning materials market but eventually found significant use in shampoos and fine detergents by the end of World War II.
Research into alkyl sulphates has since expanded significantly, focusing on the relationship between their molecular structure—specifically the length of the alkyl chain—and their physicochemical properties, such as solubility, critical micelle concentration (CMC), and detergency. This research has been crucial in tailoring these surfactants for a wide array of applications, from household cleaning products to specialized industrial and laboratory uses.
Distinctions and Interrelationships within the Docosyl Sulphate Chemical Class
Potassium docosyl sulphate belongs to the family of long-chain alkyl sulphates, which are characterized by a long, hydrophobic alkyl chain and a polar, hydrophilic sulphate group. The "docosyl" designation specifies an alkyl chain with 22 carbon atoms.
The properties of alkyl sulphates are highly dependent on the length of their alkyl chain and the nature of the counter-ion (in this case, potassium). Generally, as the alkyl chain length increases, the hydrophobicity of the molecule increases, which in turn affects its solubility and surface activity.
Key Distinctions of Docosyl Sulphates:
Hydrophobicity: With a C22 alkyl chain, docosyl sulphates are significantly more hydrophobic than their shorter-chain counterparts, such as the widely studied dodecyl (C12) and hexadecyl (C16) sulphates.
Solubility: The increased hydrophobicity leads to lower solubility in water. For instance, sodium docosyl sulphate, a close relative of the potassium salt, is used in applications requiring a surfactant with strong interfacial activity but limited aqueous solubility.
Surface Activity: The long alkyl chain allows for very effective reduction of surface tension and the formation of stable emulsions and foams, which is a key characteristic of this class of surfactants.
The potassium counter-ion also imparts specific properties compared to the more common sodium salts. Potassium salts of alkyl sulphates often exhibit different solubility characteristics and can have a lower tendency to form hard-water precipitates.
Current Academic Research Landscape for this compound
The academic research landscape for this compound specifically is notably sparse. Much of the existing research on long-chain alkyl sulphates has concentrated on those with shorter alkyl chains, typically ranging from C12 to C18. These compounds, such as sodium dodecyl sulphate (SDS), have served as model systems for understanding surfactant behavior.
Current research on very-long-chain alkyl sulphates, including the docosyl (C22) variety, is often found in the context of material science and industrial applications rather than fundamental academic studies. For example, research into novel emulsifiers for cosmetics and pharmaceuticals has explored the use of mixed emulsifying systems containing long-chain alcohols like behenyl alcohol (C22). researchgate.net These studies highlight the potential for long-chain alkyl derivatives to form stable lamellar structures in emulsions, contributing to their moisturizing properties. researchgate.net
Furthermore, research on ultra-long-chain surfactants has indicated that increasing the alkyl chain length can enhance foam stability, particularly in demanding conditions such as high temperature and pressure. mdpi.com While this research often focuses on other classes of surfactants, the underlying principles regarding the influence of long alkyl chains are relevant to understanding the potential behavior of this compound.
A significant portion of the academic work on potassium alkyl sulphates has focused on potassium dodecyl sulphate (KDS). Studies have investigated its metabolic fate, its interaction with other molecules in forming complexes, and its properties in solution. alfa-chemistry.comnih.gov For instance, research has shown that the low solubility of KDS can be utilized for the precipitation and concentration of proteins from dilute solutions. nih.gov While this provides valuable insights into the behavior of potassium alkyl sulphates, direct extrapolation to the much longer C22 chain of this compound must be done with caution.
The lack of specific academic research on this compound presents an opportunity for future investigations into the unique properties and potential applications of this very-long-chain surfactant.
Data Tables
Table 1: Chemical Identity of this compound and Related Compounds
| Compound Name | Molecular Formula | Chain Length | Counter-Ion |
| This compound | C₂₂H₄₅KO₄S | C22 | Potassium |
| Sodium Docosyl Sulphate | C₂₂H₄₅NaO₄S | C22 | Sodium |
| Potassium Dodecyl Sulphate | C₁₂H₂₅KO₄S | C12 | Potassium |
| Sodium Dodecyl Sulphate | C₁₂H₂₅NaO₄S | C12 | Sodium |
| Behenyl Alcohol | C₂₂H₄₆O | C22 | N/A |
Table 2: Comparison of Properties of Docosyl Sulphate Analogues
| Property | Sodium Docosyl Sulphate | Potassium Dodecyl Sulphate | General Trend with Increasing Chain Length |
| Primary Use | Surfactant, emulsifying agent in pharmaceuticals and cosmetics. ontosight.ai | Detergent, protein precipitation in biochemical research. nih.govwikipedia.org | Increased hydrophobicity, enhanced surface activity. |
| Solubility in Water | Low | Low, but higher than the sodium salt under certain conditions. | Decreases significantly. |
| Key Research Focus | Applications in formulations and as a surfactant. ontosight.ai | Metabolism, micellization, interaction with proteins. alfa-chemistry.comnih.govoup.com | Shift from fundamental studies to material science and specialized applications. |
Properties
CAS No. |
71317-44-7 |
|---|---|
Molecular Formula |
C22H45KO4S |
Molecular Weight |
444.8 g/mol |
IUPAC Name |
potassium;docosyl sulfate |
InChI |
InChI=1S/C22H46O4S.K/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-20-21-22-26-27(23,24)25;/h2-22H2,1H3,(H,23,24,25);/q;+1/p-1 |
InChI Key |
XGSRDJPSYXNNPU-UHFFFAOYSA-M |
Canonical SMILES |
CCCCCCCCCCCCCCCCCCCCCCOS(=O)(=O)[O-].[K+] |
Origin of Product |
United States |
Synthetic Methodologies and Chemical Derivatization of Potassium Docosyl Sulphate
Established Synthetic Pathways to Docosyl Sulphate Anion Precursors
The primary precursor for the docosyl sulphate anion is docosanol, a C22 fatty alcohol. The conversion of docosanol to docosyl sulphate is achieved through sulphation reactions, which introduce the sulphate group onto the alcohol's hydroxyl moiety.
Several reagents are commonly employed for the sulphation of long-chain alcohols like docosanol. These include chlorosulfuric acid, sulfur trioxide complexes, and sulfamic acid.
Chlorosulfuric Acid: This is a highly reactive and effective sulphating agent. wikipedia.org The reaction with docosanol is typically exothermic and produces hydrogen chloride as a byproduct. wikipedia.org Careful temperature control is necessary to prevent unwanted side reactions. The general reaction is as follows:
CH3(CH2)21OH + ClSO3H → CH3(CH2)21OSO3H + HCl
Sulfur Trioxide Complexes: To moderate the high reactivity of sulfur trioxide, it is often used as a complex with a Lewis base such as pyridine (B92270) or dimethylformamide (DMF). researchgate.netwikipedia.org The sulfur trioxide-pyridine complex is a mild sulphating agent, while the SO3-DMF complex has been shown to be effective for the sulphation of various fatty alcohols. researchgate.netresearchgate.net A study on the effect of fatty alcohol chain length on sulphation using an SO3-DMF complex showed varying yields for C8, C10, C16, and C18 alcohols, suggesting that reaction conditions would need to be optimized for the C22 chain of docosanol. researchgate.net
Sulfamic Acid: Sulfamic acid is a less reactive and more selective sulphating agent compared to chlorosulfuric acid. nih.gov It is particularly useful when trying to avoid the sulfonation of aromatic rings if they were present in the molecule. nih.gov The reaction with long-chain primary alcohols can sometimes result in lower yields and darker colored products. nih.gov However, the use of catalysts can improve the reaction outcome. nih.gov The reaction produces the ammonium (B1175870) salt of the alkyl sulphate directly.
CH3(CH2)21OH + H2NSO3H → CH3(CH2)21OSO3NH4
A comparative overview of these sulphating agents is presented in the table below.
| Sulphating Agent | Reactivity | Byproducts | Key Considerations |
| Chlorosulfuric Acid | High | Hydrogen Chloride | Corrosive, requires careful temperature control |
| Sulfur Trioxide-Pyridine | Mild | Pyridine | Less reactive, can be expensive |
| Sulfur Trioxide-DMF | Moderate | DMF | Effective for various chain lengths, requires optimization |
| Sulfamic Acid | Low to Moderate | Ammonium Salt | Less reactive, may require catalysts for higher yields |
To improve the efficiency and selectivity of sulphation reactions, various catalytic systems can be employed.
Amide Catalysts for Sulfamic Acid Sulphation: Catalysts such as urea, thiourea, and acetamide (B32628) have been used to enhance the sulphation of long-chain secondary alcohols and glycerol (B35011) esters with sulfamic acid. nih.gov These catalysts can potentially be applied to the sulphation of docosanol to improve reaction rates and yields.
Enzymatic Catalysis: A significant advancement in sulphation technology is the use of enzymes, specifically sulfotransferases. nih.gov These biocatalysts offer high chemo- and regioselectivity, operating under mild reaction conditions. nih.gov The enzymatic reduction of fatty acids can produce long-chain alcohols, which can then be subjected to enzymatic sulphation. nih.gov While the direct enzymatic sulphation of docosanol is not widely reported, the principles of enzymatic catalysis on similar long-chain lipid molecules suggest its feasibility. nih.gov This approach is a cornerstone of green chemistry.
Specific Synthesis of Potassium Docosyl Sulphate
Once the docosyl sulphate anion is formed, typically as a salt with a different cation (e.g., sodium, ammonium), the final step is to introduce the potassium ion. This is commonly achieved through salt metathesis or ion exchange methodologies.
Salt Metathesis: This method, also known as a double displacement reaction, involves reacting a soluble docosyl sulphate salt (e.g., sodium docosyl sulphate) with a potassium salt, such as potassium chloride. google.com The reaction equilibrium is driven by the precipitation of a less soluble salt, in this case, potentially sodium chloride in a suitable solvent system, leaving the desired this compound in solution. The general reaction is:
CH3(CH2)21OSO3Na + KCl → CH3(CH2)21OSO3K + NaCl
Electrodialysis metathesis is a modern approach that can be used for the production of potassium salts with high purity. acs.orgmdpi.com
Ion Exchange Chromatography: This technique provides a highly effective method for cation exchange. libretexts.org A solution of a docosyl sulphate salt (e.g., ammonium docosyl sulphate) is passed through a column containing a cation exchange resin in the potassium form. libretexts.org The ammonium ions are exchanged for potassium ions on the resin, and the eluent contains the purified this compound. libretexts.orgacs.org This method is particularly useful for achieving high purity. google.com The process can be represented as:
Resin-K+ + CH3(CH2)21OSO3NH4+ → Resin-NH4+ + CH3(CH2)21OSO3K
The optimization of reaction parameters is crucial for maximizing the yield and purity of this compound.
Temperature: The sulphation of long-chain alcohols is often temperature-sensitive. For instance, in sulphation with a urea-modified sulfuric acid, temperatures above 90°C have been employed. google.com However, for sensitive substrates, lower temperatures may be necessary to minimize side reactions.
Molar Ratio of Reactants: The stoichiometry of the sulphating agent to the alcohol is a critical factor. An excess of the sulphating agent can lead to the formation of byproducts, while an insufficient amount will result in incomplete conversion. Optimization studies for similar surfactants suggest that a slight molar excess of the sulphating agent is often beneficial.
Solvent: The choice of solvent can significantly influence the reaction rate and product solubility. For sulphation with sulfur trioxide complexes, solvents like pyridine or DMF are integral to the reagent. researchgate.net In salt metathesis, the solvent system is chosen to facilitate the precipitation of the byproduct salt.
Purity of Starting Materials: The purity of the initial docosanol is important, as impurities can interfere with the sulphation reaction and contaminate the final product.
The table below summarizes key parameters for optimization.
| Parameter | Influence on Synthesis | Typical Considerations |
| Temperature | Reaction rate, side reactions | Balance between reaction speed and selectivity |
| Molar Ratio | Conversion efficiency, byproduct formation | Slight excess of sulphating agent is common |
| Solvent | Reactant solubility, reaction medium | Non-reactive, facilitates product isolation |
| Reaction Time | Completion of reaction | Monitored by analytical techniques (e.g., titration) |
Green Chemistry Approaches in Docosyl Sulphate Synthesis
The principles of green chemistry are increasingly being applied to the synthesis of surfactants to reduce their environmental impact. surfactgreen.comijsrem.com
Use of Renewable Feedstocks: Docosanol, the starting material, can be derived from natural sources, making this compound a potentially bio-based surfactant. nih.gov
Enzymatic Catalysis: As mentioned earlier, the use of sulfotransferases represents a key green chemistry approach, offering mild reaction conditions and high selectivity, thereby reducing waste and energy consumption. nih.govgoogle.com
Atom Economy: Synthetic routes with high atom economy are preferred. For example, sulphation with sulfur trioxide has a high atom economy as all the atoms of the reagent are incorporated into the product or a readily removable byproduct. The principle of maximizing atom economy is a core tenet of green surfactant synthesis. surfactgreen.com
Safer Solvents and Reagents: The development of synthetic methods that avoid the use of hazardous solvents and reagents, such as chlorosulfuric acid, is a key goal. surfactgreen.com The use of sulfamic acid or enzymatic methods aligns with this principle.
Waste Reduction: Green synthetic methodologies aim to minimize waste generation. surfactgreen.com Ion exchange processes, for instance, can be designed to be nearly wasteless. acs.org The adoption of such techniques is crucial for the sustainable production of surfactants like this compound. futuremarketinsights.com
Solvent-Free Synthesis Strategies
Solvent-free synthesis strategies for alkyl sulphates are gaining prominence due to their environmental benefits, such as reduced solvent waste and energy consumption. One common approach involves the direct reaction of the long-chain alcohol with a sulphating agent in the absence of a solvent.
A prevalent method is the reaction of docosyl alcohol with sulphur trioxide (SO₃), often stabilized as a complex with a Lewis base like pyridine or dimethylformamide to moderate its reactivity. The reaction proceeds via the electrophilic attack of SO₃ on the hydroxyl group of the alcohol. The resulting docosyl sulphuric acid is then neutralized with a potassium base, such as potassium hydroxide, to yield the final product.
Another solvent-free approach is the use of sulphamic acid (H₃NSO₃). In this method, docosyl alcohol is heated with sulphamic acid. The reaction produces the ammonium salt of docosyl sulphate, which can then be converted to the potassium salt through ion exchange. This method is advantageous as it avoids the use of highly corrosive and reactive sulphur trioxide.
Microwave-assisted synthesis is also a viable solvent-free technique. The application of microwave irradiation can significantly accelerate the reaction between docosyl alcohol and the sulphating agent, leading to higher yields in shorter reaction times.
| Method | Sulphating Agent | Typical Reaction Conditions | Yield (%) | Reference |
| Direct Sulphonation | Sulphur trioxide-pyridine complex | 60-80 °C, 2-4 hours | 85-95 | rsc.org |
| Sulphamic Acid Reaction | Sulphamic acid | 100-120 °C, 1-3 hours | 80-90 | windows.net |
| Microwave-Assisted | Sulphur trioxide-DMF complex | Microwave irradiation (200-400 W), 5-15 min | >90 | rsc.org |
Biocatalytic and Enzymatic Routes
Biocatalytic and enzymatic methods offer a green and highly selective alternative for the synthesis of alkyl sulphates. nih.gov These methods operate under mild reaction conditions, reducing the risk of side reactions and byproduct formation. nih.gov
One approach involves the use of sulphotransferases, enzymes that catalyze the transfer of a sulpho group from a donor molecule, such as 3'-phosphoadenosine-5'-phosphosulphate (PAPS), to an acceptor molecule, in this case, docosyl alcohol. While highly specific, the industrial-scale application of this method can be limited by the cost and stability of the enzyme and the need for stoichiometric amounts of the PAPS cofactor.
Another biocatalytic route utilizes whole-cell systems. Genetically engineered microorganisms can be designed to express the necessary enzymes for the sulphation of exogenously supplied docosyl alcohol. This approach can be more cost-effective as it allows for in-situ regeneration of cofactors.
Research in this area is ongoing, with a focus on improving enzyme stability, catalytic efficiency, and developing efficient cofactor regeneration systems to make these biocatalytic routes more economically viable for the production of long-chain alkyl sulphates. lu.se
| Biocatalyst | Donor Molecule | Key Advantages | Challenges |
| Sulphotransferase | PAPS | High selectivity, mild reaction conditions | Enzyme cost and stability, stoichiometric cofactor requirement |
| Whole-cell system | Intracellular sulphate donors | In-situ cofactor regeneration, potentially lower cost | Lower yields, complex product purification |
Advanced Purification and Isolation Techniques for High-Purity this compound
The purification of this compound is crucial to remove unreacted starting materials, primarily docosyl alcohol, and inorganic salts formed during neutralization. High-purity is essential for many of its applications, particularly in the pharmaceutical and cosmetic industries.
Conventional purification often involves extraction with a solvent in which the alkyl sulphate is insoluble, but the unreacted alcohol is soluble. However, this can lead to the formation of emulsions, making separation difficult. google.comgoogle.com
Advanced purification techniques offer more efficient and effective separation:
Crystallization: This is a widely used method for purifying solid compounds. This compound can be crystallized from a suitable solvent or a solvent mixture. The process involves dissolving the crude product in a hot solvent and then allowing it to cool slowly, leading to the formation of high-purity crystals. Recrystallization can be performed multiple times to achieve the desired purity level. youtube.comresearchgate.net
Chromatographic Methods: High-performance liquid chromatography (HPLC) and column chromatography can be employed for the purification of this compound on both analytical and preparative scales. nih.gov Reversed-phase chromatography, where the stationary phase is nonpolar and the mobile phase is a polar solvent, is particularly effective for separating the long-chain alkyl sulphate from more polar impurities.
Foam Fractionation: This technique utilizes the surface-active properties of this compound. By bubbling a gas through a solution of the crude product, the surfactant concentrates in the foam that is generated. The foam can then be collected and collapsed to yield a purified product. This method is particularly useful for removing inorganic salts.
| Technique | Principle of Separation | Advantages | Disadvantages |
| Crystallization | Differential solubility | Scalable, can yield very high purity | Solvent waste, potential for product loss in mother liquor |
| Chromatography | Differential partitioning between stationary and mobile phases | High resolution, applicable for complex mixtures | Can be expensive, may require large volumes of solvent |
| Foam Fractionation | Adsorption at gas-liquid interface | Low energy consumption, effective for salt removal | May not be effective for removing unreacted alcohol |
Chemical Modification and Derivatization of the Docosyl Sulphate Backbone
Chemical modification of the docosyl sulphate backbone can be undertaken to alter its physicochemical properties, such as its solubility, surface activity, and interaction with other molecules.
One common modification is alkoxylation , which involves the reaction of the docosyl alcohol precursor with ethylene (B1197577) oxide or propylene (B89431) oxide before the sulphation step. This introduces polyoxyalkylene chains between the docosyl group and the sulphate head, which can enhance water solubility and modify the surfactant's foaming and emulsifying properties.
Halogenation of the docosyl chain is another possible modification. The introduction of fluorine atoms, for example, can create a highly hydrophobic and oleophobic fluorinated surfactant with unique properties. This can be achieved by using a fluorinated docosyl alcohol as the starting material for the sulphation reaction.
The sulphate group itself can also be a site for derivatization, although this is less common for simple alkyl sulphates. For instance, the formation of a mixed salt by partial replacement of the potassium cation with other cations (e.g., sodium, ammonium, or an organic cation) can be used to fine-tune the surfactant's properties.
Furthermore, the docosyl sulphate can be used as a building block in the synthesis of more complex molecules. For example, it can be incorporated into polymers or attached to other functional molecules to impart surface-active properties.
| Modification | Reagents/Method | Resulting Change in Properties |
| Alkoxylation | Ethylene oxide/Propylene oxide followed by sulphation | Increased water solubility, altered foaming and emulsifying properties |
| Halogenation | Use of halogenated docosyl alcohol | Increased hydrophobicity and oleophobicity |
| Mixed Salt Formation | Ion exchange with other cations | Fine-tuning of solubility and surface activity |
Advanced Analytical Techniques for Structural Elucidation and Purity Assessment of Potassium Docosyl Sulphate
Spectroscopic Characterization Methods
Spectroscopic methods provide detailed information about the molecular structure and functional groups present in potassium docosyl sulphate.
NMR spectroscopy is a powerful non-destructive technique that provides atomic-level information about the molecular structure. For this compound, various NMR experiments are employed to confirm the identity and purity of the compound.
¹H and ¹³C NMR are fundamental for verifying the presence and structure of the 22-carbon (docosyl) alkyl chain. The chemical shifts are influenced by the electron-withdrawing sulfate (B86663) group at one end of the chain.
Proton (¹H) NMR: The ¹H NMR spectrum of this compound is expected to show distinct signals corresponding to the different protons along the alkyl chain. The protons on the carbon adjacent to the sulfate group (C1) are the most deshielded and thus appear at the highest chemical shift.
A triplet at approximately 4.0-4.2 ppm is characteristic of the methylene (B1212753) protons directly bonded to the sulfate group (-CH₂-OSO₃⁻).
A multiplet around 1.6-1.8 ppm corresponds to the methylene protons on the second carbon (C2).
A large, broad signal between 1.2-1.4 ppm arises from the overlapping signals of the numerous methylene groups in the middle of the long alkyl chain (C3-C21).
A triplet at approximately 0.8-0.9 ppm is assigned to the terminal methyl protons (-CH₃) at the end of the alkyl chain (C22).
Carbon-13 (¹³C) NMR: The ¹³C NMR spectrum provides complementary information, with each carbon atom in a unique chemical environment giving a distinct signal.
The carbon atom attached to the sulfate group (C1) is expected to resonate at around 68-70 ppm.
The subsequent methylene carbons (C2 to C21) will have chemical shifts in the range of 22-32 ppm.
The terminal methyl carbon (C22) typically appears at approximately 14 ppm.
| Atom Position | ¹H Chemical Shift (ppm) | Multiplicity | ¹³C Chemical Shift (ppm) |
|---|---|---|---|
| C1 (-CH₂-O) | ~4.1 | t | ~69 |
| C2 (-CH₂-) | ~1.7 | m | ~29 |
| C3-C21 (-(CH₂)₁₉-) | ~1.3 | br s | ~22-32 |
| C22 (-CH₃) | ~0.85 | t | ~14 |
Data are predicted based on values for analogous long-chain alkyl sulfates and docosanol.
2D NMR experiments, such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence), are invaluable for unambiguously assigning the proton and carbon signals and confirming the connectivity of the atoms within the docosyl sulphate molecule.
COSY: A ¹H-¹H COSY spectrum would show correlations between adjacent protons. For instance, the triplet from the C1 protons would show a cross-peak with the multiplet of the C2 protons, confirming their connectivity. This sequential connectivity can, in principle, be traced down the entire alkyl chain.
HSQC: An HSQC spectrum correlates directly bonded proton and carbon atoms. This technique is crucial for definitively assigning each carbon signal to its attached proton(s). For example, the proton signal at ~4.1 ppm would correlate with the carbon signal at ~69 ppm, confirming the C1 position.
Vibrational spectroscopy techniques like Infrared (IR) and Raman spectroscopy are used to identify the key functional groups in this compound.
Infrared (IR) Spectroscopy: IR spectroscopy measures the absorption of infrared radiation by the molecule, causing vibrations of the chemical bonds. Key characteristic absorption bands for this compound include:
S=O stretching: Strong, asymmetric and symmetric stretching vibrations of the S=O bonds in the sulfate group are typically observed around 1210-1280 cm⁻¹ and 1050-1080 cm⁻¹, respectively.
C-O stretching: A strong band for the C-O-S linkage is expected in the region of 950-1050 cm⁻¹.
C-H stretching: Strong bands corresponding to the asymmetric and symmetric stretching of the methylene (-CH₂-) and methyl (-CH₃) groups of the long alkyl chain appear in the 2850-2960 cm⁻¹ region.
C-H bending: Bending (scissoring and rocking) vibrations of the methylene groups are found around 1460-1470 cm⁻¹ and 720-730 cm⁻¹, respectively.
Raman Spectroscopy: Raman spectroscopy provides complementary information to IR, as it detects changes in polarizability during molecular vibrations. It is particularly sensitive to the vibrations of the non-polar alkyl chain.
S-O stretching: The symmetric S-O stretch is also visible in the Raman spectrum, typically around 1060 cm⁻¹.
C-S stretching: The C-S stretching vibration can be observed around 780-820 cm⁻¹.
C-C stretching: The skeletal C-C stretching vibrations of the alkyl chain give rise to a series of bands in the 800-1150 cm⁻¹ region.
CH₂ twisting and wagging: These modes appear in the 1200-1400 cm⁻¹ region and are sensitive to the conformational order of the alkyl chain.
The effect of the potassium counter-ion on the vibrational spectra is generally subtle but can cause slight shifts in the positions of the sulfate group vibrations compared to other salts like sodium docosyl sulphate.
| Vibrational Mode | Typical IR Wavenumber (cm⁻¹) | Typical Raman Wavenumber (cm⁻¹) | Functional Group |
|---|---|---|---|
| Asymmetric S=O Stretch | ~1250 (strong) | - | Sulfate |
| Symmetric S=O Stretch | ~1065 (strong) | ~1065 (medium) | Sulfate |
| C-O Stretch | ~1000 (strong) | ~1000 (weak) | Ester |
| Asymmetric C-H Stretch (CH₂) | ~2920 (strong) | ~2920 (strong) | Alkyl Chain |
| Symmetric C-H Stretch (CH₂) | ~2850 (strong) | ~2850 (strong) | Alkyl Chain |
| CH₂ Scissoring | ~1465 (medium) | ~1465 (medium) | Alkyl Chain |
Data are based on typical values for long-chain alkyl sulfates.
Mass spectrometry is a destructive analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. It is used to determine the molecular weight of this compound and to obtain structural information from its fragmentation pattern.
The molecular formula of this compound is C₂₂H₄₅KO₄S, which corresponds to a molecular weight of approximately 460.7 g/mol .
Using a soft ionization technique like Electrospray Ionization (ESI) in negative ion mode, the expected molecular ion would be the docosyl sulphate anion [C₂₂H₄₅SO₄]⁻ at an m/z of approximately 421.3. In positive ion mode, adducts with potassium, such as [C₂₂H₄₅KO₄S + K]⁺ at an m/z of approximately 499.6, may be observed.
Under tandem mass spectrometry (MS/MS) conditions, the docosyl sulphate anion would undergo characteristic fragmentation. Common fragmentation pathways for long-chain alkyl sulfates include:
Cleavage of the C-O bond: This would result in the formation of a sulfate anion [HSO₄]⁻ at m/z 97.
Loss of SO₃: This would lead to the formation of a docosyloxide anion [C₂₂H₄₅O]⁻ at an m/z of approximately 325.3.
Fragmentation of the alkyl chain: A series of fragment ions resulting from the sequential loss of CₙH₂ₙ₊₁ units from the alkyl chain can also be observed, providing confirmation of the long-chain structure.
| Ion | Formula | Predicted m/z | Method of Observation |
|---|---|---|---|
| [M-K]⁻ | [C₂₂H₄₅SO₄]⁻ | ~421.3 | ESI Negative Mode |
| [M+K]⁺ | [C₂₂H₄₅KO₄S + K]⁺ | ~499.6 | ESI Positive Mode |
| [HSO₄]⁻ | [HSO₄]⁻ | 97.0 | MS/MS Fragmentation of [M-K]⁻ |
| [M-K-SO₃]⁻ | [C₂₂H₄₅O]⁻ | ~325.3 | MS/MS Fragmentation of [M-K]⁻ |
Mass Spectrometry (MS) for Molecular Weight and Fragmentation Pattern Analysis
Electrospray Ionization Mass Spectrometry (ESI-MS)
Electrospray Ionization Mass Spectrometry (ESI-MS) is a soft ionization technique that is exceptionally well-suited for the analysis of ionic and thermally labile molecules like this compound. Its primary utility lies in the precise determination of molecular weight and the structural elucidation through fragmentation analysis.
In a typical ESI-MS analysis of this compound, the sample is dissolved in a polar solvent, often a mixture of methanol (B129727) or acetonitrile (B52724) and water, and introduced into the mass spectrometer. In negative ion mode, the docosyl sulphate anion ([C₂₂H₄₅OSO₃]⁻) is readily detected. The high-resolution capabilities of modern mass spectrometers allow for the accurate mass measurement of this ion, confirming its elemental composition.
Collision-induced dissociation (CID) in tandem mass spectrometry (MS/MS) experiments provides valuable structural information. The fragmentation of the docosyl sulphate anion is expected to yield characteristic product ions. The most prominent fragmentation pathway for aliphatic sulfates involves the cleavage of the S-O bond, leading to the formation of the sulfate anion ([HSO₄]⁻) at m/z 97 and the sulfur trioxide radical anion ([SO₃]⁻•) at m/z 80. researchgate.net Another significant fragmentation would be the cleavage of the C-O bond, resulting in an ion corresponding to the docosyl chain.
| Precursor Ion (m/z) | Proposed Fragment Ion | m/z of Fragment Ion | Proposed Neutral Loss |
|---|---|---|---|
| 425.3 | [HSO₄]⁻ | 97.0 | C₂₂H₄₄ |
| 425.3 | [SO₃]⁻• | 80.0 | C₂₂H₄₅O• |
| 425.3 | [C₂₂H₄₅O]⁻ | 325.3 | SO₃ |
Matrix-Assisted Laser Desorption/Ionization Time-of-Flight Mass Spectrometry (MALDI-TOF MS)
Matrix-Assisted Laser Desorption/Ionization Time-of-Flight Mass Spectrometry (MALDI-TOF MS) is another soft ionization technique valuable for the analysis of large and non-volatile molecules. While often used for polymers and biomolecules, it can be adapted for the analysis of surfactants. wikipedia.org
For the analysis of this compound, the sample would be co-crystallized with a suitable matrix, such as α-cyano-4-hydroxycinnamic acid (CHCA), on a target plate. wikipedia.org Upon irradiation with a laser, the matrix absorbs the energy and facilitates the desorption and ionization of the analyte. In negative ion mode, the docosyl sulphate anion would be observed.
One of the key advantages of MALDI-TOF MS is its ability to analyze complex mixtures. This can be particularly useful for assessing the purity of this compound by detecting the presence of homologs with different alkyl chain lengths. High-energy collision-induced dissociation in a TOF/TOF instrument can be used for structural confirmation, yielding fragmentation patterns similar to those observed in ESI-MS/MS, with characteristic losses related to the sulfate group. nih.gov
| Observed Ion (m/z) | Assignment | Purity Assessment |
|---|---|---|
| 425.3 | [Docosyl Sulphate]⁻ | Main Component |
| 397.3 | [Eicosyl Sulphate (C₂₀)]⁻ | Potential Impurity |
| 453.3 | [Tetracosyl Sulphate (C₂₄)]⁻ | Potential Impurity |
Chromatographic and Electrophoretic Separation Techniques
High-Performance Liquid Chromatography (HPLC) for Purity and Quantitative Analysis
High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for the separation, quantification, and purity assessment of non-volatile compounds like this compound. Reversed-phase HPLC (RP-HPLC) is the most common mode for surfactant analysis. researchgate.net
A C18 or a specialized surfactant column would be suitable for the separation. usda.govtubitak.gov.tr The mobile phase would typically consist of a mixture of an organic solvent, such as acetonitrile or methanol, and an aqueous buffer, often containing an ion-pairing agent or a salt like ammonium (B1175870) acetate (B1210297) or sodium perchlorate (B79767) to improve peak shape and retention. tubitak.gov.trresearchgate.net Detection can be achieved using a variety of detectors, including evaporative light scattering detection (ELSD), charged aerosol detection (CAD), or mass spectrometry (LC-MS). nih.gov
This technique allows for the separation of this compound from impurities such as unreacted docosanol, inorganic salts, and other alkyl sulphate homologs. By comparing the retention time and peak area of the sample to those of a certified reference standard, both the identity and purity of the compound can be accurately determined.
| Parameter | Condition |
|---|---|
| Column | Reversed-Phase C18, 4.6 x 250 mm, 5 µm |
| Mobile Phase | Gradient of Acetonitrile and 0.1 M Ammonium Acetate in Water |
| Flow Rate | 1.0 mL/min |
| Detection | Evaporative Light Scattering Detector (ELSD) |
| Expected Retention Time | ~15 minutes |
Gas Chromatography (GC) for Volatile Derivatives and Impurities
Gas Chromatography (GC) is a powerful technique for the analysis of volatile and thermally stable compounds. Due to the low volatility of this compound, direct analysis by GC is not feasible. However, GC is an excellent method for the analysis of volatile impurities, such as residual solvents from the synthesis process, or for the analysis of the hydrophobic alkyl chain after derivatization.
A potential volatile impurity in this compound is the starting material, docosanol. For GC analysis, docosanol would require derivatization to increase its volatility and improve its chromatographic behavior. usda.govnih.gov Common derivatization methods include silylation, to form a trimethylsilyl (B98337) (TMS) ether, or acylation. jfda-online.com The derivatized sample can then be analyzed on a non-polar capillary column, such as one with a 5% phenyl-methylpolysiloxane stationary phase.
| Analyte | Derivatization Reagent | Expected Derivative | GC Column | Detection |
|---|---|---|---|---|
| Docosanol | N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) | Docosanol-TMS Ether | DB-5 (5% Phenyl-methylpolysiloxane) | Flame Ionization (FID) or Mass Spectrometry (MS) |
Capillary Electrophoresis (CE) for Charge and Purity Assessment
Capillary Electrophoresis (CE) separates ions based on their electrophoretic mobility in an electric field. It is a high-efficiency technique that can be used to assess the charge and purity of ionic surfactants like this compound.
In a typical CE method for anionic surfactants, a fused-silica capillary is used with a background electrolyte (BGE) that facilitates the separation. The BGE composition is critical and often includes buffers to maintain a constant pH. For the analysis of samples with high ionic strength, additives like zwitterionic or non-ionic surfactants can be included in the BGE to manage the current and improve separation. researchgate.netnih.gov Detection is commonly performed using indirect UV detection or by coupling the CE system to a mass spectrometer (CE-MS).
CE can effectively separate the docosyl sulphate anion from other anionic impurities and inorganic anions, providing a clear profile of the ionic components in the sample.
| Parameter | Condition |
|---|---|
| Capillary | Fused-Silica, 50 µm i.d. |
| Background Electrolyte (BGE) | 20 mM Phosphate buffer (pH 7.0) with 10 mM Zwittergent-3-14 |
| Voltage | -20 kV |
| Detection | Indirect UV at 254 nm |
X-ray Diffraction (XRD) and Crystallographic Studies for Solid-State Structure
X-ray Diffraction (XRD) is a powerful technique for investigating the solid-state structure of crystalline materials. For this compound, powder XRD (PXRD) can be used to identify the crystalline phases present, assess the degree of crystallinity, and obtain a characteristic "fingerprint" of the material.
Single-crystal XRD, if suitable crystals can be grown, would provide a detailed three-dimensional map of the atomic arrangement within the crystal lattice. This would reveal information about the conformation of the docosyl chain, the coordination of the potassium ion, and the nature of the intermolecular interactions, such as van der Waals forces and ionic interactions, that govern the crystal packing. rsc.org For long-chain surfactants, lamellar or hexagonal structures are commonly observed. acs.org
| Crystallographic Parameter | Hypothetical Value |
|---|---|
| Crystal System | Monoclinic |
| Space Group | P2₁/c |
| a (Å) | 5.5 |
| b (Å) | 7.5 |
| c (Å) | 60.0 |
| β (°) | 95 |
Elemental Analysis for Compositional Verification
Elemental analysis is a fundamental technique for verifying the empirical formula of a synthesized compound like this compound (C22H45KO4S). This method determines the mass fractions of carbon (C), hydrogen (H), and sulphur (S) in a sample, typically through combustion analysis. The potassium (K) and oxygen (O) content can be determined by other appropriate analytical methods or by difference.
In a typical combustion analysis, a sample of this compound is burned in an excess of oxygen. The resulting combustion gases—carbon dioxide (CO2), water (H2O), and sulphur dioxide (SO2)—are collected and measured. The amounts of C, H, and S in the original sample are then calculated based on the masses of these combustion products.
The experimentally determined percentages of each element are then compared against the theoretical values calculated from the compound's molecular formula. A close correlation between the experimental and theoretical values provides strong evidence for the compound's identity and purity. Significant deviations may indicate the presence of impurities, residual solvents, or incomplete reaction.
Below is a table detailing the theoretical elemental composition of pure this compound.
Table 1: Theoretical Elemental Composition of this compound (C22H45KO4S)
| Element | Symbol | Atomic Mass (g/mol) | Number of Atoms | Total Mass (g/mol) | Percentage (%) |
|---|---|---|---|---|---|
| Carbon | C | 12.011 | 22 | 264.242 | 59.41 |
| Hydrogen | H | 1.008 | 45 | 45.360 | 10.20 |
| Potassium | K | 39.098 | 1 | 39.098 | 8.79 |
| Oxygen | O | 15.999 | 4 | 63.996 | 14.39 |
| Sulphur | S | 32.065 | 1 | 32.065 | 7.21 |
| Total Molar Mass | 444.761 | 100.00 |
Advanced Precipitation and Solubility-Based Analytical Separations
The purification and analysis of this compound can be effectively achieved using advanced separation techniques that leverage its specific solubility characteristics. As a long-chain potassium alkyl sulphate, its solubility is markedly different from its sodium analogue and from shorter-chain alkyl sulphates, a property that can be exploited for separation.
It is a well-established principle that potassium salts of long-chain alkyl sulphates are significantly less soluble in aqueous solutions than their corresponding sodium salts. nih.govacs.org This phenomenon is observed with potassium dodecyl sulphate (KDS), which readily precipitates from solutions containing its sodium counterpart (SDS) upon the addition of potassium ions. nih.gov This principle can be directly applied to this compound, which, with its even longer C22 alkyl chain, is expected to exhibit even lower aqueous solubility.
Selective Precipitation is a powerful technique for both purification and analysis.
Purification: During synthesis, if a sodium-containing precursor is used, the addition of a potassium salt (e.g., potassium chloride) to the aqueous reaction mixture can induce the selective precipitation of this compound, leaving more soluble impurities, such as unreacted starting materials or shorter-chain byproducts, in the solution.
Quantitative Analysis: The amount of this compound in a mixture can be determined by precipitating it with an excess of a specific counter-ion and then measuring the mass of the resulting precipitate.
Temperature-Dependent Solubility is another critical factor that can be utilized in separation processes. The solubility of many salts, including sulphates, is highly dependent on temperature. google.com
Recrystallization: This is a primary method for purifying solid compounds. A crude sample of this compound can be dissolved in a suitable solvent at an elevated temperature to create a saturated solution. As the solution is slowly cooled, the solubility of the compound decreases, leading to the formation of pure crystals while impurities remain dissolved in the mother liquor. The efficiency of this process relies on a significant difference in the compound's solubility at high and low temperatures.
These solubility-based separation methods are crucial for obtaining high-purity this compound and for developing accurate analytical procedures for its quantification. acs.org
Theoretical and Computational Chemistry of Potassium Docosyl Sulphate
Quantum Chemical Calculations (e.g., Density Functional Theory - DFT)
Quantum chemical calculations, particularly Density Functional Theory (DFT), are powerful tools for investigating the intrinsic properties of molecules. DFT allows for the detailed analysis of electron distribution and energies, providing a fundamental understanding of molecular structure and reactivity.
The sulphate headgroup (–OSO₃⁻) is the hydrophilic portion of the potassium docosyl sulphate molecule. DFT calculations reveal a tetrahedral geometry around the central sulfur atom, consistent with VSEPR theory. The sulfur atom is bonded to four oxygen atoms. One of these oxygen atoms links to the docosyl alkyl chain, while the other three are terminal.
The negative charge of the sulphate group is delocalized across the three terminal oxygen atoms through resonance, which enhances its stability. This delocalization is crucial for its interaction with the potassium counterion and polar solvent molecules like water. The S-O bonds exhibit a significant degree of covalent character, though they are highly polarized due to the high electronegativity of oxygen. Analysis of the molecular orbitals shows that the highest occupied molecular orbitals (HOMOs) are predominantly located on the terminal oxygen atoms, making them the primary sites for electrostatic interactions.
The docosyl (C₂₂) chain is a long, nonpolar hydrocarbon tail that dictates the molecule's hydrophobic behavior. Conformational analysis of this long alkyl chain is critical to understanding its packing in aggregates like micelles. The rotation around each carbon-carbon single bond is not entirely free due to torsional strain and steric hindrance.
Theoretical calculations show that the most stable conformation for the docosyl chain is the all-trans or zigzag conformation. In this arrangement, the dihedral angles between successive C-C-C-C planes are approximately 180°, minimizing steric repulsion between hydrogen atoms on adjacent carbons. This extended conformation is the lowest energy state for an isolated monomer. However, in solution and within aggregates, gauche conformations (dihedral angles of approximately ±60°) can occur, introducing kinks in the chain. These higher-energy conformations play a significant role in the fluidity and packing efficiency of the hydrocarbon core in micelles and bilayers.
DFT calculations are employed to quantify the non-covalent interactions that govern the behavior of this compound in solution. These interactions are primarily electrostatic in nature.
Counterion Interaction: The interaction between the negatively charged sulphate headgroup and the positively charged potassium ion (K⁺) is a key factor in the properties of the surfactant. DFT calculations on model systems, such as a sulphate anion interacting with a potassium ion, can estimate this binding energy. The interaction is strong and primarily ionic. The potassium ion does not bind to a single oxygen atom but is situated in a potential well created by the delocalized negative charge of the terminal oxygen atoms. In aqueous solution, this interaction is screened by water molecules, forming a solvent-separated ion pair or a contact ion pair. Studies on similar potassium salt systems suggest that the interaction energy is significant, influencing the critical micelle concentration (CMC) and the degree of counterion binding to the micelle surface. nih.govaps.org
Solvent Interaction: The solvation of the ionic headgroup by water is a highly favorable process. DFT calculations can model the hydration shell around the sulphate group. Water molecules orient themselves to form strong hydrogen bonds with the sulphate oxygen atoms. The calculated solvation energy is substantial, reflecting the hydrophilic nature of the headgroup. This strong interaction with water is the primary reason for the surface activity of the molecule, as the hydrophobic tail avoids the aqueous environment.
| Interaction Type | Interacting Species | Typical Calculated Interaction Energy (kcal/mol) | Primary Force |
| Counterion Binding | Sulphate Headgroup --- K⁺ | -80 to -90 (in vacuum) | Electrostatic (Ionic) |
| Solvation (Headgroup) | Sulphate Headgroup --- H₂O | -15 to -25 (per H₂O molecule) | Hydrogen Bonding, Ion-Dipole |
| Solvation (Counterion) | K⁺ --- H₂O | -18 to -22 (per H₂O molecule) | Ion-Dipole |
Molecular Dynamics (MD) Simulations
Molecular Dynamics (MD) simulations provide a dynamic picture of the behavior of this compound molecules over time. By solving Newton's equations of motion for a system containing many molecules, MD simulations can model complex processes like self-assembly and monomer dynamics in solution. emory.edumit.edu
MD simulations of a single this compound monomer in a box of water molecules reveal the dynamic behavior of the amphiphile. researchgate.net The long docosyl tail exhibits significant conformational flexibility, constantly fluctuating between extended and more compact, folded states to minimize its unfavorable contact with water. This hydrophobic effect drives the tail to reduce its exposed surface area.
Simultaneously, the sulphate headgroup remains well-solvated, with a stable hydration shell of water molecules. nih.gov The potassium counterion is typically observed in the vicinity of the headgroup, sometimes forming a contact ion pair and at other times being separated by a layer of water molecules. nih.govresearchgate.net These simulations can quantify the structure of the surrounding water and the residence time of water molecules and the counterion near the headgroup.
Starting from a random distribution of many this compound monomers in water, MD simulations can capture the spontaneous process of micellization. researchgate.netifpenergiesnouvelles.fr This process can be conceptually divided into nucleation and growth phases.
Nucleation: Initially, hydrophobic interactions drive the rapid association of a few monomers into small, disordered aggregates. The docosyl chains come together to shield themselves from water. This initial step, or nucleation, is a critical precursor to the formation of larger, more stable structures.
Growth: These small nuclei can then grow by incorporating more monomers from the solution. The simulations show the aggregates reorganizing to form a more ordered spherical micelle. In this structure, the hydrophobic docosyl tails form a liquid-like core, while the hydrophilic sulphate headgroups populate the surface, remaining in contact with the surrounding water. The potassium counterions are attracted to the negatively charged micellar surface, with a significant fraction becoming "bound" within a condensed layer around the headgroup shell. emory.eduresearchgate.net MD simulations allow for the detailed characterization of the resulting micelle, including its size, shape, aggregation number, and the degree of counterion binding. syr.edunih.gov
| Simulation Parameter | Typical Value/Observation | Significance |
| Simulation Time Scale | Nanoseconds (ns) to Microseconds (µs) | Required to capture the relatively slow process of micelle formation. |
| Number of Molecules | Thousands to millions | Necessary to represent a realistic concentration and allow for aggregate formation. |
| Force Field | CHARMM, GROMOS, OPLS-AA | Defines the potential energy function for all atomic interactions. e3s-conferences.org |
| Final Aggregate Shape | Spherical (at low concentrations) | The most common morphology for surfactants with a large headgroup and a single tail. |
| Docosyl Chain State | Disordered, liquid-like in micelle core | Indicates a fluid interior of the micelle. |
Interactions with Model Surfaces and Interfaces (e.g., inorganic surfaces)
The interaction of this compound with inorganic surfaces is critical for its application in areas such as mineral flotation, detergency, and lubrication. Molecular dynamics (MD) simulations are a primary tool for studying these interactions, providing a detailed picture of the adsorption process and the structure of the resulting self-assembled layers.
While specific studies on this compound are limited, research on analogous long-chain alkyl sulphates, such as sodium dodecyl sulphate (SDS), provides a framework for understanding its potential behavior. For instance, MD simulations have been used to investigate the aggregation of SDS on surfaces like silica (B1680970) (SiO₂) and calcite (CaCO₃) researchgate.net. These studies reveal that the nature of the surface and the surrounding medium significantly influences the adsorption and self-assembly of the surfactant molecules.
It is expected that the much longer docosyl chain of this compound would lead to significantly stronger van der Waals interactions with non-polar surfaces and between the alkyl chains themselves. This would likely result in the formation of more ordered and densely packed adsorbed layers compared to shorter-chain sulphates. The strength of the interaction between the sulphate headgroup and the inorganic surface would depend on the surface chemistry, including its charge and the presence of specific binding sites.
Table 1: Hypothetical Adsorption Energies of Alkyl Sulphates on Different Inorganic Surfaces
| Surfactant | Surface | Adsorption Energy (kJ/mol) | Primary Interaction |
| Potassium Dodecyl Sulphate | Hydrophilic Silica | -150 | Electrostatic & H-bonding |
| Potassium Dodecyl Sulphate | Hydrophobic Graphite | -120 | van der Waals |
| This compound | Hydrophilic Silica | -180 | Electrostatic & H-bonding |
| This compound | Hydrophobic Graphite | -250 | van der Waals |
Note: The data in this table is illustrative and intended to show expected trends based on molecular structure. Actual values would require specific computational studies.
Coarse-Grained Models for Large-Scale Self-Assembly Phenomena
All-atom MD simulations, while detailed, are computationally expensive and often limited to relatively small systems and short timescales. To study large-scale phenomena such as micelle formation, vesicle assembly, and the behavior of extensive surfactant monolayers, coarse-grained (CG) modeling is employed acs.orgimperial.ac.ukmdpi.com. In a CG model, groups of atoms are represented as single "beads," reducing the number of particles in the simulation and allowing for the investigation of larger systems over longer times researchgate.netnih.gov.
The development of a CG model for this compound would involve parameterizing the interactions between the beads to reproduce key properties of the all-atom system, such as the correct partitioning behavior between polar and non-polar environments. The docosyl chain could be represented by a series of hydrophobic beads, while the sulphate headgroup and the potassium counter-ion would be represented by distinct charged beads.
Such a CG model would enable the simulation of:
Critical Micelle Concentration (CMC): The concentration at which surfactants begin to self-assemble into micelles.
Micelle Morphology: The size and shape of the resulting micelles (e.g., spherical, cylindrical, lamellar).
Interfacial Tension: The effect of the surfactant on the surface tension between two immiscible phases.
Membrane Interactions: How the surfactant interacts with and potentially disrupts lipid bilayers.
The longer chain length of docosyl sulphate, compared to more commonly modeled surfactants, would likely lead to a lower CMC and the formation of more complex, potentially non-spherical, micellar structures.
Predictive Modeling of Reaction Pathways and Stability
The chemical stability of this compound is a key factor in its synthesis, storage, and application. Computational methods, particularly those based on quantum mechanics (QM) such as Density Functional Theory (DFT), can be used to predict its reactivity and degradation pathways mdpi.com.
A primary degradation pathway for alkyl sulphates is hydrolysis of the sulphate ester bond, which can be catalyzed by acid or base. DFT calculations can be used to model the reaction mechanism of hydrolysis, identifying the transition states and calculating the activation energies. This information can predict the rate of degradation under different conditions (e.g., pH, temperature).
Table 2: Calculated Activation Energies for the Hydrolysis of Alkyl Sulphate Esters
| Alkyl Chain Length | Reaction Condition | Activation Energy (kJ/mol) |
| Methyl | Acid-catalyzed | 110 |
| Methyl | Base-catalyzed | 95 |
| Docosyl | Acid-catalyzed | 115 (estimated) |
| Docosyl | Base-catalyzed | 100 (estimated) |
Note: The data for docosyl sulphate is estimated based on general trends in organic chemistry, where longer alkyl chains may have a minor electronic effect on the reaction center.
Furthermore, computational models can be used to investigate the thermal stability of this compound, predicting the temperatures at which decomposition is likely to occur and identifying the initial bond-breaking events. This is crucial for understanding its behavior in high-temperature applications. Predictive models can also explore the susceptibility of the long alkyl chain to oxidation, providing insights into its long-term stability in the presence of atmospheric oxygen or other oxidizing agents. These computational approaches offer a powerful means to assess the chemical robustness of this compound without the need for extensive and time-consuming experimental studies nih.govchemrxiv.org.
Fundamental Physico Chemical Interactions and Self Assembly Phenomena of Potassium Docosyl Sulphate in Model Systems
Micellization and Aggregation Behavior in Aqueous Solutions
The self-assembly of surfactant molecules into micelles in aqueous solutions is a hallmark of their behavior, driven by the hydrophobic effect. For potassium docosyl sulphate, with its long C22 alkyl chain, this behavior is expected to be particularly pronounced.
The Critical Micelle Concentration (CMC) is a fundamental parameter characterizing the onset of micelle formation. wikipedia.org For surfactants with very long alkyl chains like docosyl sulphate, the CMC is anticipated to be extremely low. Consequently, highly sensitive techniques are required for its accurate determination.
Commonly employed methodologies include:
Surface Tensiometry: This is a primary and highly sensitive method for determining the CMC of surfactants. alfa-chemistry.comnih.goverau.edu It involves measuring the surface tension of the surfactant solution as a function of its concentration. Below the CMC, the surface tension decreases significantly with increasing surfactant concentration. Above the CMC, the surface tension remains relatively constant as additional surfactant molecules form micelles rather than populating the interface. The CMC is identified as the point of inflection in the surface tension versus log-concentration plot. alfa-chemistry.comsurface-tension.org
Conductivity Measurement: This technique is suitable for ionic surfactants like this compound. justagriculture.in The molar conductivity of the solution changes with surfactant concentration. Below the CMC, the conductivity is proportional to the concentration of free ions. Above the CMC, the formation of larger, less mobile micelles leads to a decrease in the slope of the conductivity versus concentration plot. The break in the plot indicates the CMC. justagriculture.in
Fluorescence Spectroscopy: This method utilizes fluorescent probes that are sensitive to the polarity of their microenvironment. nih.gov In an aqueous solution, the probe exhibits a certain fluorescence spectrum. Upon micelle formation, the probe partitions into the hydrophobic micellar core, leading to a significant change in its fluorescence spectrum, which can be used to determine the CMC. alfa-chemistry.com
Given the expected extremely low CMC of this compound, surface tensiometry and fluorescence spectroscopy would likely be the most suitable and sensitive methods for its determination.
A key trend observed for homologous series of sodium alkyl sulfates is the logarithmic decrease of the CMC with an increase in the number of carbon atoms in the alkyl chain. This relationship can be described by the equation:
log(CMC) = A - B * N
where N is the number of carbon atoms in the alkyl chain, and A and B are constants for a given homologous series under specific conditions. For sodium alkyl sulfates at 25°C, this relationship is well-established for shorter chain lengths. Extrapolating this trend suggests an exceptionally low CMC for a C22 sulfate (B86663).
| Compound (Sodium Alkyl Sulfate) | Number of Carbon Atoms (N) | CMC (mM) at 25°C |
| Sodium Octyl Sulfate | 8 | 130 |
| Sodium Decyl Sulfate | 10 | 33 |
| Sodium Dodecyl Sulfate | 12 | 8.3 |
| Sodium Tetradecyl Sulfate | 14 | 2.1 |
| Sodium Hexadecyl Sulfate | 16 | 0.45 |
| Sodium Octadecyl Sulfate | 18 | 0.12 |
This interactive table is based on data for sodium alkyl sulfates and illustrates the trend of decreasing CMC with increasing alkyl chain length. The CMC for this compound (C22) is expected to be significantly lower than that of sodium octadecyl sulfate.
The morphology of micelles is governed by the surfactant's molecular geometry, which can be described by the critical packing parameter (p):
p = v / (a₀ * l)
where 'v' is the volume of the hydrophobic tail, 'a₀' is the optimal headgroup area at the micelle-water interface, and 'l' is the length of the hydrophobic tail.
For single-chain ionic surfactants like this compound, the large hydrophobic tail volume relative to the headgroup area often leads to a packing parameter greater than 1/3, favoring the formation of non-spherical micelles. With a very long C22 chain, it is highly probable that this compound would form elongated, rod-like or even worm-like micelles in aqueous solution, particularly at concentrations significantly above the CMC. At concentrations closer to the CMC, smaller, more spherical micelles might exist in equilibrium with larger aggregates.
The transition from spherical to more elongated micellar structures is a common phenomenon for surfactants with longer alkyl chains as concentration increases. This is due to the increased hydrophobic interactions and the need to pack the bulky tails efficiently.
The self-assembly of surfactants into micelles is a thermodynamically spontaneous process, characterized by a negative Gibbs free energy of micellization (ΔG°mic). This process is primarily driven by an increase in the entropy of the system (ΔS°mic > 0). wikipedia.org The positive entropy change is largely attributed to the release of ordered water molecules from around the hydrophobic alkyl chains of the surfactant monomers into the bulk water, a phenomenon known as the hydrophobic effect. wikipedia.org
The standard Gibbs free energy of micellization can be related to the CMC by the equation:
ΔG°mic ≈ RT ln(CMC)
For ionic surfactants, a more precise equation takes into account the degree of counterion binding.
The enthalpy of micellization (ΔH°mic) for alkyl sulfates is typically small and can be either positive (endothermic) or negative (exothermic), depending on the temperature and chain length. ijaresm.com The micellization process for long-chain alkyl sulfates is generally considered to be entropy-driven. wikipedia.org
The kinetics of micellization involves two main relaxation processes. A fast process (τ₁) is associated with the exchange of monomeric surfactants between the bulk solution and existing micelles. A slower process (τ₂) is related to the formation and breakdown of the entire micelle. For long-chain surfactants, the kinetics of micelle formation and breakdown can be significantly slower than for their shorter-chain counterparts due to the larger aggregation numbers and stronger hydrophobic interactions. researchgate.net
| Thermodynamic Parameter | Expected Sign/Value for this compound | Driving Force |
| ΔG°mic | Highly Negative | Spontaneous Process |
| ΔS°mic | Positive | Favorable due to Hydrophobic Effect |
| ΔH°mic | Small (positive or negative) | Less significant contribution |
This interactive table summarizes the expected thermodynamic parameters for the micellization of this compound based on general principles for long-chain surfactants.
Liquid Crystalline Phase Behavior and Structures
At higher concentrations, surfactant solutions can form various liquid crystalline phases, which are states of matter intermediate between a crystalline solid and an isotropic liquid. wikipedia.org The type of liquid crystalline phase formed depends on factors such as surfactant concentration, temperature, and the presence of electrolytes.
Given its long C22 alkyl chain, this compound is expected to exhibit a rich liquid crystalline phase behavior. Common lyotropic liquid crystalline phases formed by surfactants include:
Hexagonal Phase (H₁): Composed of cylindrical micelles packed in a hexagonal array. This phase is often observed at concentrations above the formation of rod-like micelles.
Cubic Phase (I₁): Consists of spherical or short rod-like micelles arranged in a cubic lattice.
Lamellar Phase (Lα): Characterized by bilayers of surfactant molecules separated by layers of water. This phase typically forms at higher surfactant concentrations.
The long, linear alkyl chain of docosyl sulphate would likely favor the formation of lamellar phases at relatively high concentrations, where the molecules can pack efficiently in a bilayer structure. The specific transitions between these phases would be dependent on the precise conditions of the system.
Interfacial Adsorption at Model (Non-Biological) Solid-Liquid and Air-Liquid Interfaces
This compound, as a surfactant, will readily adsorb at interfaces to lower the interfacial energy.
At the air-liquid interface , the amphiphilic molecules orient themselves with their hydrophobic docosyl tails directed towards the air and their hydrophilic sulphate headgroups remaining in the aqueous phase. This adsorption leads to a significant reduction in the surface tension of the water.
At a hydrophobic solid-liquid interface (e.g., a polymer surface), the surfactant molecules would be expected to adsorb with their hydrophobic tails oriented towards the solid surface, leaving the hydrophilic headgroups exposed to the aqueous phase. This would render the surface more hydrophilic.
At a hydrophilic solid-liquid interface (e.g., silica (B1680970) or metal oxides), the adsorption behavior is more complex and depends on the surface charge and the ionic strength of the solution. For a negatively charged hydrophilic surface, electrostatic repulsion would hinder the adsorption of the anionic docosyl sulphate headgroup. However, at higher concentrations or in the presence of cations that can act as bridges, adsorption can occur, potentially leading to the formation of bilayer-like structures.
The study of interfacial adsorption is intrinsically linked to the measurement of surface and interfacial tension. Several techniques are available, each with its own advantages and suitability for different systems.
Wilhelmy Plate Method: A versatile and accurate method for measuring static surface tension. A thin plate is suspended from a balance and brought into contact with the liquid surface. The force required to maintain the plate at the interface is directly related to the surface tension. erau.edu
Du Noüy Ring Method: This classical method involves measuring the force required to pull a platinum ring from the liquid surface. It is widely used but can be less accurate for dynamic measurements or for systems with low interfacial tensions.
Pendant Drop/Sessile Drop Tensiometry: This optical method involves analyzing the shape of a droplet of liquid. The shape of the drop is determined by the balance between surface tension and gravity. This technique is well-suited for measuring both surface and interfacial tension and can be used for dynamic studies.
Spinning Drop Tensiometry: This technique is particularly useful for measuring very low interfacial tensions. A drop of a less dense liquid is injected into a rotating tube filled with a denser liquid. The centrifugal force elongates the drop, and from its shape, the interfacial tension can be calculated.
For a surfactant like this compound, which is expected to significantly lower surface tension, the Wilhelmy plate and pendant drop methods would be highly suitable for characterizing its adsorption at the air-water interface. For solid-liquid interfaces, techniques like Quartz Crystal Microbalance with Dissipation monitoring (QCM-D) and Atomic Force Microscopy (AFM) can provide direct information on the adsorbed amount and structure.
Adsorption Isotherms and Surface Coverage
The adsorption of this compound onto solid surfaces from an aqueous solution is a critical phenomenon in various applications. This process is typically characterized by adsorption isotherms, which relate the amount of adsorbed surfactant to its equilibrium concentration in the solution at a constant temperature. The Langmuir and Freundlich models are commonly employed to describe the adsorption behavior of surfactants on solid substrates.
The Langmuir isotherm assumes monolayer adsorption onto a homogeneous surface with a finite number of identical adsorption sites. The model is represented by the equation:
where θ is the fractional surface coverage, C is the equilibrium concentration of the surfactant, and K is the Langmuir adsorption constant, which is related to the adsorption energy.
The Freundlich isotherm is an empirical model that describes adsorption on heterogeneous surfaces and is not restricted to monolayer formation. The equation is given by:
where K_f and n are Freundlich constants that are indicative of the adsorption capacity and intensity, respectively.
For long-chain alkyl sulphates like this compound, adsorption on polar inorganic surfaces such as alumina (B75360) or silica is expected to be significant. The adsorption process is driven by a combination of electrostatic interactions between the negatively charged sulphate headgroup and a positively charged surface (at pH values below the point of zero charge of the solid) and strong hydrophobic interactions between the long alkyl chains.
Detailed Research Findings:
Studies on shorter-chain alkyl sulphates, such as sodium dodecyl sulphate (SDS) and sodium tetradecyl sulphate (STS), on alumina have shown that adsorption increases with increasing alkyl chain length. This is attributed to the enhanced hydrophobic interactions between the longer hydrocarbon tails, which promotes the formation of surfactant aggregates (hemimicelles and admicelles) on the surface. The adsorption isotherms for these systems are often well-described by a two-step adsorption model, which can be approximated by the Langmuir or Freundlich models in specific concentration ranges.
The table below presents hypothetical yet representative Langmuir and Freundlich isotherm parameters for the adsorption of this compound on a model inorganic oxide surface, extrapolated from the behavior of shorter-chain analogues.
| Isotherm Model | Parameter | Value | Description |
|---|---|---|---|
| Langmuir | qmax (mg/g) | 150 | Maximum monolayer adsorption capacity |
| KL (L/mg) | 0.85 | Langmuir adsorption constant | |
| Freundlich | KF ((mg/g)(L/mg)1/n) | 25 | Freundlich capacity factor |
| n | 2.5 | Freundlich intensity parameter |
Surface coverage (Γ) is a direct measure of the amount of surfactant adsorbed per unit area of the adsorbent. For long-chain surfactants, the surface coverage increases with concentration until it reaches a plateau, often corresponding to the formation of a condensed monolayer or bilayer. The area occupied per molecule at the surface decreases as the adsorbed layer becomes more compact. Due to its long C22 chain, this compound is expected to form a densely packed adsorbed layer.
| Equilibrium Concentration (mmol/L) | Surface Coverage (Γ) (mol/m²) | Area per Molecule (Ų) |
|---|---|---|
| 0.01 | 1.5 x 10-6 | 110 |
| 0.05 | 4.2 x 10-6 | 40 |
| 0.10 | 5.8 x 10-6 | 29 |
| 0.20 | 6.5 x 10-6 | 26 |
| 0.50 | 6.6 x 10-6 | 25 |
Interactions with Model Polymers and Inorganic Particles (purely chemical/physical interaction)
The interaction of this compound with polymers and inorganic particles in aqueous solution is of significant scientific and industrial interest. These interactions are governed by a balance of electrostatic and hydrophobic forces.
Interactions with Model Polymers:
The interaction between anionic surfactants and non-ionic water-soluble polymers, such as polyethylene (B3416737) oxide (PEO), is a classic example of polymer-surfactant complexation. The binding of surfactant molecules to the polymer chain typically begins at a specific surfactant concentration known as the critical aggregation concentration (cac), which is generally lower than the critical micelle concentration (cmc) of the free surfactant.
Detailed Research Findings:
Research on systems containing SDS and PEO has shown that the cac decreases as the alkyl chain length of the surfactant increases. This indicates a stronger driving force for association with the polymer due to increased hydrophobicity. It is therefore expected that this compound would exhibit a very strong interaction with PEO, with a cac significantly lower than that of shorter-chain alkyl sulphates.
The table below provides hypothetical data on the critical aggregation concentration for a series of potassium alkyl sulphates interacting with a model polymer, illustrating the expected trend.
| Alkyl Sulphate | Alkyl Chain Length | Estimated cac (mmol/L) |
|---|---|---|
| Potassium Dodecyl Sulphate | C12 | 2.5 |
| Potassium Hexadecyl Sulphate | C16 | 0.15 |
| Potassium Octadecyl Sulphate | C18 | 0.04 |
| This compound | C22 | 0.005 |
Interactions with Inorganic Particles:
The interaction of this compound with inorganic particles, such as silica or alumina, is essentially the adsorption process described in the previous section. The nature of this interaction is highly dependent on the surface chemistry of the particles, particularly their surface charge, which is pH-dependent.
On positively charged surfaces (e.g., alumina at pH < 9): Strong electrostatic attraction between the anionic sulphate headgroup and the positive surface sites leads to significant adsorption. The hydrophobic C22 chains then associate, leading to the formation of surface aggregates.
On negatively charged surfaces (e.g., silica at pH > 2): Electrostatic repulsion between the surfactant headgroup and the surface would hinder adsorption. However, the presence of counter-ions like potassium can screen this repulsion. Furthermore, the extremely strong hydrophobic interactions of the docosyl chains can still drive some level of adsorption, particularly at higher surfactant concentrations.
The long alkyl chain of this compound would lead to a high degree of surface modification of the inorganic particles, potentially rendering them hydrophobic.
Mechanistic Studies of Potassium Docosyl Sulphate Reactivity and Degradation Pathways
Hydrolytic Stability and Degradation Kinetics
The hydrolysis of primary alkyl sulphates like potassium docosyl sulphate involves the cleavage of the C-O-S ester linkage. This reaction is generally slow under neutral environmental pH conditions but can be significantly accelerated by acidic conditions. researchgate.net The hydrolysis proceeds via an acid-catalyzed pathway where a proton attacks the oxygen atom of the ester linkage, making the sulphate group a better leaving group. researchgate.net
Table 1: Factors Influencing Hydrolytic Degradation of Alkyl Sulphates
| Factor | Influence on Hydrolysis Rate | Rationale |
| pH | Increases significantly under acidic conditions. | Acid catalysis facilitates the cleavage of the C-O-S bond. researchgate.net |
| Temperature | Increases with higher temperatures. | Provides the necessary activation energy for the reaction. |
| Concentration | Can be complex; micellization may alter reaction rates. | The microenvironment within micelles can affect the accessibility of the sulphate group to hydronium ions. researchgate.net |
| Alkyl Chain Length | Longer chains may exhibit slower hydrolysis rates. | Steric hindrance and differences in micellar properties may play a role. |
The uncatalyzed hydrolysis of alkyl sulphates is extremely slow, with the half-life of methyl sulphate in neutral solution at 25°C estimated to be around 1,100 years. nih.gov This underscores the importance of catalyzed pathways in the environmental degradation of these compounds.
Oxidative Degradation Mechanisms in Model Environments
In aquatic and atmospheric environments, the oxidative degradation of this compound is primarily driven by reactions with highly reactive radical species, such as hydroxyl radicals (•OH) and sulphate radicals (SO₄•⁻). acs.orgacs.org These radicals can be generated through various photochemical and chemical processes in the environment.
The principal mechanism of oxidative attack on the alkyl chain of this compound is hydrogen abstraction. acs.org A radical species abstracts a hydrogen atom from a carbon atom along the docosyl chain, forming an alkyl radical. This initial step is generally the rate-determining step. The reactivity of different C-H bonds can vary, but in a long saturated chain like docosyl, all secondary hydrogens are potential targets.
The resulting alkyl radical (R•) rapidly reacts with molecular oxygen (O₂) to form a peroxy radical (ROO•). The subsequent reactions of the peroxy radical are complex and can lead to the formation of a variety of oxygenated products, including alcohols, ketones, and aldehydes, and can ultimately lead to the cleavage of the carbon chain. rsc.org
Studies on the kinetics of the reaction of sulphate radicals with a series of linear alkyl sulphates have shown that the rate constant increases with increasing alkyl chain length. acs.org This suggests that the long docosyl chain of this compound would make it more susceptible to oxidative degradation compared to shorter-chain homologues.
Table 2: Rate Constants for the Reaction of Sulphate Radicals (SO₄•⁻) with Linear Alkyl Sulphates at 298 K
| Alkyl Sulphate | Number of Carbon Atoms | Rate Constant (L mol⁻¹ s⁻¹) |
| Methyl Sulphate | 1 | (2.4 ± 0.1) × 10⁵ |
| Ethyl Sulphate | 2 | (4.6 ± 1.0) × 10⁵ |
| Octyl Sulphate | 8 | (1.0 ± 0.1) × 10⁸ |
| Decyl Sulphate | 10 | (1.7 ± 0.1) × 10⁸ |
| Dodecyl Sulphate | 12 | (2.6 ± 0.1) × 10⁸ |
Data extrapolated from trends observed for shorter-chain alkyl sulphates. acs.org
Photochemical Degradation Pathways
Direct photochemical degradation (photolysis) of this compound is not considered a significant environmental degradation pathway. This is because simple alkyl sulphates lack a chromophore that can absorb ultraviolet (UV) or visible light from the solar spectrum.
However, indirect photochemical degradation can occur in the presence of photosensitizing substances in the environment, such as dissolved organic matter (humic and fulvic acids). These substances can absorb sunlight and generate reactive species, including hydroxyl radicals, which can then initiate the oxidative degradation of the surfactant as described in the previous section.
Furthermore, in engineered systems, advanced oxidation processes (AOPs) that utilize UV light in combination with catalysts like titanium dioxide (TiO₂) or oxidizing agents like hydrogen peroxide (H₂O₂) can effectively degrade anionic surfactants. sciencepublishinggroup.comresearchgate.net These processes generate a high concentration of hydroxyl radicals, leading to the rapid mineralization of the organic compound.
Biodegradation Mechanisms in Defined Microbial Systems
Biodegradation is the primary and most significant pathway for the environmental removal of this compound. A wide variety of microorganisms, particularly bacteria, are capable of utilizing alkyl sulphates as a source of carbon and energy.
Numerous studies have isolated and identified bacteria capable of degrading alkyl sulphate surfactants. Among the most frequently cited are species from the genus Pseudomonas. scirp.orgnih.gov While specific studies on the microbial degradation of this compound are scarce, it is well-established that bacteria capable of degrading long-chain linear alkyl sulphates are ubiquitous in environments such as soil, sewage sludge, and natural waters. It is highly probable that consortia of microorganisms, rather than a single species, are responsible for the complete mineralization of this compound in the environment.
The initial and rate-limiting step in the biodegradation of primary alkyl sulphates is the enzymatic hydrolysis of the sulphate ester bond, catalyzed by a class of enzymes known as alkylsulphatases (also referred to as sulfatases). pnas.org This enzymatic cleavage releases the inorganic sulphate ion and the corresponding long-chain fatty alcohol, docosanol (behenyl alcohol).
Enzymatic Hydrolysis: this compound + H₂O ---(Alkylsulphatase)--> Docosanol + KHSO₄
Once docosanol is formed, it is readily metabolized by the microorganisms through a well-established fatty alcohol degradation pathway. researchgate.netnih.govnih.gov This pathway involves the sequential oxidation of the alcohol to the corresponding aldehyde and then to the fatty acid, docosanoic acid (behenic acid).
Metabolic Pathway of Docosanol:
Oxidation to Aldehyde: Docosanol is oxidized to docosanal (B110267) by an alcohol dehydrogenase.
Oxidation to Fatty Acid: Docosanal is further oxidized to docosanoic acid by an aldehyde dehydrogenase.
β-Oxidation: Docosanoic acid then enters the β-oxidation cycle, where it is progressively shortened by two-carbon units, yielding acetyl-CoA. The acetyl-CoA subsequently enters the citric acid cycle for energy production and biomass synthesis. epa.gov
The inorganic sulphate released during the initial enzymatic hydrolysis can be utilized by microorganisms as a source of sulphur for the synthesis of essential biomolecules.
Environmental Fate and Transport Modeling of the Compound (without risk assessment)
Modeling the environmental fate and transport of this compound is essential for predicting its distribution and concentration in various environmental compartments such as soil, water, and sediment. These models rely on the physicochemical properties of the compound and key environmental parameters.
A critical parameter in modeling the transport of organic compounds in soil is the soil organic carbon-water (B12546825) partition coefficient (Koc). ecetoc.orgchemsafetypro.com This coefficient describes the tendency of a chemical to be adsorbed by soil and sediment particles. For anionic surfactants like this compound, sorption is influenced by both hydrophobic interactions of the long alkyl chain with organic matter and electrostatic interactions between the negatively charged sulphate head group and charged soil particles. Generally, for a homologous series of linear alkyl sulphates, the Koc value increases with increasing alkyl chain length, indicating stronger sorption and lower mobility in the subsurface. researchgate.netnih.gov
Table 3: Key Parameters in Environmental Fate and Transport Modeling of this compound
| Parameter | Description | Expected Trend for this compound |
| Soil Organic Carbon-Water Partition Coefficient (Koc) | Ratio of the chemical's concentration in the organic carbon phase of soil to its concentration in the aqueous phase. | High, leading to low mobility in soil and sediment. |
| Biodegradation Rate Constant (k_bio) | Rate at which the compound is biodegraded in a specific environment (e.g., soil, water). | Expected to be significant, as biodegradation is the primary removal mechanism. |
| Hydrolysis Rate Constant (k_hyd) | Rate of chemical breakdown due to reaction with water. | Low at neutral pH, but can be significant under acidic conditions. |
| Volatilization (Henry's Law Constant) | Tendency of a chemical to partition between water and air. | Very low due to its ionic nature and low vapor pressure. |
Environmental fate models, such as fugacity-based models, integrate these parameters to simulate the distribution and persistence of the compound over time. up.pt For this compound, its high Koc value suggests that it will predominantly partition to soil and sediment upon release into the environment. Its susceptibility to biodegradation will be the primary factor determining its persistence in these compartments.
Exploration of Potassium Docosyl Sulphate in Novel Chemical Processes and Material Science Non Biological Applications
Theoretical Role as a Templating Agent in Mesoporous Material Synthesis
The synthesis of mesoporous materials, which have pores with diameters between 2 and 50 nanometers, often relies on surfactant templating. Surfactants, under specific conditions, self-assemble into micelles, which act as templates around which inorganic precursors can polymerize. After the removal of the surfactant template, a porous structure remains. As a long-chain anionic surfactant, Potassium Docosyl Sulphate possesses the fundamental molecular structure that would theoretically allow it to act as a structure-directing agent in such syntheses.
In a hypothetical scenario, this compound could be used to template the synthesis of various inorganic oxides (e.g., silica (B1680970), titania, zirconia) and chalcogenides (e.g., cadmium sulfide). The general process involves dissolving the surfactant in a solvent to form micelles. The inorganic precursor is then added and hydrolyzes, condensing around the micellar structures. The long docosyl (C22) hydrocarbon tail of this compound would form the hydrophobic core of the micelle, while the polar potassium sulphate head group would interact with the polymerizing inorganic species at the micelle-solvent interface. Subsequent removal of the surfactant template, typically through calcination or solvent extraction, would yield the mesoporous inorganic material.
The final characteristics of a templated mesoporous material are highly dependent on the properties of the surfactant used. The exceptionally long C22 alkyl chain of this compound would be expected to form larger micelles compared to more commonly used surfactants like cetyltrimethylammonium bromide (CTAB, C16 chain). This could, in theory, lead to the formation of materials with larger pore diameters.
Control over the final morphology (e.g., spherical particles, hexagonal rods, or lamellar sheets) could be hypothetically achieved by manipulating synthesis conditions. Factors such as the concentration of this compound, temperature, pH, and the presence of co-solvents or swelling agents could influence the packing and shape of the micelles, thereby directing the final structure of the inorganic material.
Table 1: Theoretical Influence of this compound on Mesoporous Material Properties
| Parameter | Theoretical Influence of this compound | Rationale |
|---|---|---|
| Pore Diameter | Potentially larger pores | The long C22 alkyl chain would form larger micelles than shorter-chain surfactants. |
| Morphology | Variable (spheres, rods, etc.) | Dependent on the controlled self-assembly and packing of micelles, influenced by synthesis conditions. |
| Wall Thickness | Dependent on precursor concentration | The amount of inorganic precursor available to condense between micelles would determine the wall thickness. |
Speculative Application in Green Chemical Catalysis and Reaction Media
Green chemistry aims to design chemical products and processes that reduce or eliminate the use or generation of hazardous substances. Surfactants are used in green chemistry for applications like micellar catalysis, where reactions are accelerated in aqueous media, reducing the need for volatile organic solvents.
In emulsion catalysis, two immiscible phases (e.g., oil and water) are mixed to create a high-surface-area emulsion where reactions can occur at the interface. This compound could theoretically be employed as a surfactant to stabilize such emulsions, creating microreactors where reactants dissolved in different phases can interact. The long alkyl chain would provide strong lipophilic character, effectively stabilizing oil-in-water or water-in-oil systems for catalytic processes.
While seemingly contradictory, surfactants can play a role in solvent-free reactions. In these systems, the reaction occurs between neat reactants, often in a solid or molten state. A surfactant like this compound could act as a phase-transfer catalyst, facilitating the interaction of reactants that have different polarities, or by creating organized media that enhance reaction rates and selectivity without the need for a bulk solvent.
Prospective Utilization in Advanced Separation Science and Technologies
Separation processes are fundamental to chemical manufacturing and analysis. Surfactants are integral to several advanced separation techniques. Given its chemical nature, this compound could be a candidate for use in methods such as micellar-enhanced ultrafiltration and froth flotation.
In micellar-enhanced ultrafiltration, surfactants are added to an aqueous stream to form micelles. These micelles can solubilize organic pollutants within their hydrophobic cores. The solution is then passed through an ultrafiltration membrane with pores small enough to block the passage of the large micelles, thus separating the pollutants from the water. The long chain of this compound would suggest a low critical micelle concentration (CMC), meaning it could be efficient at low concentrations for such applications.
In mineral processing, froth flotation uses surfactants (collectors) to selectively bind to the surface of desired mineral particles, making them hydrophobic. When air is bubbled through the slurry, these hydrophobic particles attach to the bubbles and rise to the surface in a froth, which can be collected. The specific binding affinity of this compound to different minerals would need to be investigated to determine its potential as a collector in flotation processes.
Table 2: List of Compounds Mentioned
| Compound Name |
|---|
| This compound |
| Cetyltrimethylammonium bromide (CTAB) |
| Cadmium Sulfide |
| Silica |
| Titania |
Enhanced Separation of Non-Biological Components
This compound, as a long-chain anionic surfactant, is theoretically suited for applications in separation science due to its amphiphilic nature. Surfactants of this class are known to be effective in processes like froth flotation, emulsification, and dispersion, which are central to separating various non-biological components.
Theoretical Applications in Mineral Flotation:
In mineral processing, anionic surfactants with long alkyl chains are utilized as collectors. They selectively adsorb onto the surface of specific mineral particles, rendering them hydrophobic. When air is bubbled through the mineral slurry, these hydrophobic particles attach to the air bubbles and rise to the surface, forming a froth that can be skimmed off. This separates the desired mineral from the gangue. While specific studies on this compound are not available, its structure suggests potential efficacy in this area, particularly for minerals that have cationic sites on their surfaces, allowing for strong electrostatic interaction with the sulphate head group.
Potential Role in Oil-Water Separation:
The emulsifying properties of long-chain surfactants could theoretically be applied to enhance the separation of oil-in-water emulsions. By adsorbing at the oil-water interface, this compound could alter the interfacial tension and promote the coalescence of oil droplets, facilitating their separation from the water phase. However, without experimental data, its efficiency compared to other established demulsifiers remains unknown.
Due to the lack of specific research, no data tables with detailed findings on separation efficiency, optimal concentrations, or specific non-biological systems for this compound can be provided.
Membrane Formation and Modification
The self-assembly properties of surfactants are fundamental to their role in membrane science. Anionic surfactants can form micelles, vesicles, and other aggregates in solution, and can also interact with and modify existing membranes.
Hypothetical Role in Synthetic Membrane Formation:
This compound could potentially be used as a template or structure-directing agent in the synthesis of porous materials and membranes. The self-assembly of surfactant molecules into ordered structures can create nano- or micro-scale domains that, upon removal, leave behind a porous structure. The long C22 alkyl chain of docosyl sulphate would be expected to form larger, more robust micellar structures compared to shorter-chain homologues, which could influence the pore size and morphology of the resulting membrane.
Surface Modification of Membranes:
Another potential application is the modification of existing membrane surfaces. By adsorbing onto a membrane, this compound could alter its surface properties, such as hydrophobicity and surface charge. For instance, treating a hydrophobic membrane with this surfactant could increase its hydrophilicity, potentially improving its performance in water filtration applications by reducing fouling.
Again, the absence of specific experimental studies on this compound for these applications means that no performance data, such as changes in flux, rejection rates, or contact angles, can be compiled into a data table. The potential applications described remain theoretical pending further research.
Emerging Research Directions and Methodological Advancements in Potassium Docosyl Sulphate Chemistry
Integration of High-Throughput Experimentation and Automation in Synthesis
The traditional, one-variable-at-a-time approach to chemical synthesis is often time-consuming and resource-intensive. The integration of high-throughput experimentation (HTE) and automation is revolutionizing the synthesis of complex molecules like potassium docosyl sulphate, enabling researchers to explore vast experimental landscapes with unprecedented speed and efficiency. rsc.orgnih.gov
Automated synthesis platforms, such as the SynFini™ system, combine artificial intelligence for route design with robotic execution for chemical production. youtube.com These platforms can design, test, and optimize multi-step synthetic routes in a fraction of the time required by manual methods. youtube.com For a molecule like this compound, this involves the automated optimization of the sulfation of docosyl alcohol and its subsequent neutralization with a potassium salt. Key parameters such as reaction temperature, solvent, catalyst, and stoichiometry can be rapidly screened to maximize yield and purity. youtube.com
Key Features of Automated Synthesis Platforms:
AI-Powered Route Design: Algorithms analyze vast chemical databases to propose the most efficient synthetic pathways. youtube.com
Miniaturization: Reactions are often carried out at the micro- or nanoscale, significantly reducing chemical waste and cost. rsc.org
Robotic Liquid Handling: Automated systems precisely dispense reagents, ensuring high reproducibility. youtube.com
Integrated Analytics: Real-time monitoring of reactions allows for rapid optimization and data collection. youtube.com
This automated approach, often referred to as a "materials acceleration platform" (MAP), not only accelerates the discovery of optimal synthesis conditions but also generates large, high-quality datasets that can be used to train machine learning models for even more accurate future predictions. researchgate.net The application of HTE is crucial for exploring the synthesis of novel derivatives of docosyl sulphate and for optimizing production processes to be more efficient and sustainable. chemrxiv.org
Advanced Spectroscopic and Scattering Techniques for In Situ Characterization
Understanding the behavior of this compound in complex systems, such as at interfaces or during self-assembly, requires analytical techniques that can probe molecular structure and dynamics in real-time and under relevant conditions. Advanced spectroscopic and scattering methods are providing unprecedented insights into these processes.
In situ characterization allows researchers to observe the dynamic changes in a system as they happen, without the need to isolate intermediates or disrupt the process. asm.org For instance, Attenuated Total Reflectance-Fourier Transform Infrared (ATR-FTIR) spectroscopy can be used to monitor the adsorption of surfactant molecules onto a surface in real-time. This technique has been employed to study the preservation of collagen's amide bands during the decellularization of tuna bone using sodium dodecyl sulfate (B86663) (SDS), a related surfactant. mdpi.com Similarly, it could be used to study the interaction of this compound with various substrates in applications ranging from personal care to materials science.
Small-Angle X-ray Scattering (SAXS) and Small-Angle Neutron Scattering (SANS) are powerful techniques for characterizing the size, shape, and structure of self-assembled aggregates like micelles and vesicles in solution. These methods are essential for understanding how factors like concentration, temperature, and the presence of additives influence the supramolecular structures formed by this compound. SAXS has been used, for example, to validate the size of CdSe nanocrystals synthesized in the presence of surfactants. researchgate.net
The table below summarizes some advanced techniques and their potential applications in the study of this compound.
| Technique | Abbreviation | Information Obtained | Potential Application for this compound |
| Attenuated Total Reflectance-Fourier Transform Infrared Spectroscopy | ATR-FTIR | Molecular vibrations, functional groups, adsorption at interfaces. | In situ monitoring of surfactant adsorption on skin, hair, or mineral surfaces. |
| Small-Angle X-ray Scattering | SAXS | Size, shape, and structure of nanoscale objects (e.g., micelles). | Characterization of micellar structures and phase behavior in solution. |
| Small-Angle Neutron Scattering | SANS | Similar to SAXS, but with sensitivity to isotopic substitution (e.g., H/D). | Detailed structural analysis of complex surfactant-polymer or surfactant-protein systems. |
| Cryogenic Transmission Electron Microscopy | Cryo-EM | High-resolution imaging of vitrified (frozen) structures. | Direct visualization of self-assembled structures like vesicles and lamellar phases. |
| Nuclear Magnetic Resonance Spectroscopy | NMR | Molecular structure, dynamics, and interactions. | Probing the mobility of the docosyl chain within a micelle and studying interactions with other molecules. |
These advanced methods provide the detailed, real-time data necessary to build a fundamental understanding of how this compound functions at the molecular level, enabling the rational design of new formulations and applications.
Machine Learning and Artificial Intelligence in Predicting Docosyl Sulphate Behavior
The complexity of surfactant behavior, which is governed by a multitude of intermolecular forces and environmental factors, makes it an ideal area for the application of machine learning (ML) and artificial intelligence (AI). nih.govnih.gov These computational tools can identify complex, non-linear relationships within large datasets to predict surfactant properties and phase behavior with remarkable accuracy, accelerating the development of new products and formulations. digitellinc.commdpi.comresearchgate.net
Quantitative Structure-Property Relationship (QSPR) models are a cornerstone of this approach. nih.gov By training algorithms on datasets containing the molecular structures and experimentally determined properties of numerous surfactants, ML models can learn to predict the properties of new, untested molecules like this compound. Key predicted properties include:
Critical Micelle Concentration (CMC): The concentration at which surfactants begin to self-assemble into micelles. researchgate.net
Phase Diagrams: Mapping the different phases (e.g., micellar, hexagonal, lamellar) that a surfactant system forms under varying conditions of concentration and temperature. nih.govresearchgate.net
Aqueous Solubility: A critical parameter for formulation and performance. blogspot.comchemrxiv.org
Hydrophile-Lipophile Balance (HLB): An indicator of a surfactant's relative affinity for water and oil phases. digitellinc.com
Various ML algorithms are employed for these predictions, each with its own strengths. Graph Neural Networks (GNNs), for example, have shown superior performance over older methods by representing molecules as graphs of atoms and bonds, capturing intricate structural information. digitellinc.com Other successful models include Artificial Neural Networks (ANNs), Support Vector Machines (SVMs), and Random Forests. mdpi.comchemrxiv.orgnurixtx.com
The table below outlines different ML models and their applications in surfactant science.
| Machine Learning Model | Abbreviation | Principle | Application in Predicting Surfactant Behavior |
| Artificial Neural Networks | ANN | Inspired by the human brain, consists of interconnected nodes (neurons) that process information. | Predicting aqueous solubility and phase behavior. nih.govchemrxiv.org |
| Graph Neural Networks | GNN | Operates directly on graph structures, ideal for representing molecules. | Predicting properties like HLB for structurally complex surfactants. digitellinc.com |
| Support Vector Machines | SVM | A classification algorithm that finds the optimal hyperplane separating data points into different classes. | Capturing complex multiphase behavior in surfactant-oil-water systems. mdpi.com |
| Random Forest | RF | An ensemble method that builds multiple decision trees and merges them to get a more accurate and stable prediction. | Predicting properties like cell permeability for large molecules. nurixtx.com |
By leveraging AI and ML, researchers can significantly reduce the need for extensive and time-consuming experimental work. digitellinc.com These predictive models allow for the virtual screening and rational design of surfactants, enabling scientists to focus their laboratory efforts on the most promising candidates for specific applications.
New Frontiers in Supramolecular Chemistry with this compound
Supramolecular chemistry focuses on the non-covalent interactions that govern the self-assembly of molecules into larger, ordered structures. For surfactants like this compound, this is the fundamental principle behind the formation of micelles, vesicles, and other aggregates that are crucial to their function. The exceptionally long C22 docosyl chain of this surfactant opens up new frontiers for creating novel and highly ordered supramolecular structures.
The significant van der Waals forces between the long alkyl chains can lead to the formation of more stable and well-defined structures compared to shorter-chain homologues. This could result in micelles with highly organized cores or the formation of unique phases, such as stable lamellar (bilayer) structures or vesicles, at lower concentrations.
One exciting research direction is the formation of complex, non-spherical structures. For example, studies on potassium sulfate (the counter-ion component) have shown that under specific conditions of heating and swirling, it can form stable, multi-arm spiral structures in solution—a fascinating example of macroscopic self-organization. researchgate.net While a different phenomenon, it highlights the potential for complex structure formation within potassium salt systems.
Furthermore, the long docosyl chain provides a large, nonpolar domain that can be exploited for advanced applications in encapsulation and delivery. The robust vesicles or other structures formed by this compound could serve as nanocarriers for active ingredients in pharmaceuticals or cosmetics, potentially offering enhanced stability and controlled release properties.
Another frontier is the creation of "smart" materials by co-assembling this compound with other molecules, such as polymers, proteins, or responsive dyes. These hybrid materials could exhibit stimuli-responsive behavior, changing their structure or properties in response to triggers like pH, temperature, or light. The long, ordered alkyl chains could act as a template or scaffold, directing the assembly of these complex functional systems. The exploration of these advanced supramolecular structures will undoubtedly lead to new and innovative applications for this compound.
Q & A
Q. What are the established methods for synthesizing Potassium docosyl sulphate, and how do reaction conditions influence yield and purity?
this compound can be synthesized via sulfonation of docosanol (C22H45OH) followed by neutralization with potassium hydroxide. Key factors include:
- Temperature control : Excess heat may degrade the long alkyl chain. Maintain 40–60°C during sulfonation .
- Solvent selection : Use anhydrous conditions to prevent hydrolysis of intermediates.
- Stoichiometric ratios : Ensure precise molar ratios of docosanol to sulfonating agents (e.g., chlorosulfonic acid) to minimize by-products like unreacted alcohol or sulfates .
- Validation : Follow pharmacopeial guidelines for reagent-grade purity, as outlined in USP standards for analogous potassium salts .
Q. What analytical techniques are recommended for characterizing this compound, and how can researchers validate purity and structural integrity?
- Nuclear Magnetic Resonance (NMR) : <sup>1</sup>H and <sup>13</sup>C NMR confirm alkyl chain integrity and sulfate group placement .
- Mass Spectrometry (MS) : High-resolution MS identifies molecular ion peaks (expected m/z ~467 for C22H45SO4K) and detects impurities .
- High-Performance Liquid Chromatography (HPLC) : Use reverse-phase columns with UV detection at 210 nm to quantify purity (>98% for research-grade samples) .
- Elemental Analysis : Verify potassium content via atomic absorption spectroscopy (AAS) .
Table 1 : Comparison of Analytical Techniques
| Technique | Detection Limit | Key Advantage | Limitation |
|---|---|---|---|
| NMR | 1–5 mol% | Structural clarity | Low sensitivity for trace impurities |
| MS | 0.1–1 ppm | High specificity | Requires derivatization for non-volatile samples |
| HPLC | 0.01–0.1% | Quantitative precision | Column compatibility challenges |
Advanced Research Questions
Q. How can researchers optimize the synthesis of this compound for high-yield production while minimizing by-products?
- Design of Experiments (DoE) : Use factorial designs to assess interactions between variables (e.g., reaction time, solvent polarity). For example, a 3<sup>2</sup> factorial design can identify optimal sulfonation duration and temperature .
- By-Product Mitigation : Introduce scavengers (e.g., activated charcoal) during neutralization to adsorb unreacted docosanol .
- Scale-Up Considerations : Maintain consistent stirring rates (>500 rpm) to ensure homogeneous mixing in large batches, preventing localized overheating .
Q. What strategies are effective in resolving contradictions in spectroscopic data when analyzing this compound derivatives?
- Cross-Validation : Combine NMR, MS, and infrared (IR) spectroscopy to reconcile conflicting peaks. For instance, ambiguous sulfate group signals in NMR can be clarified via IR’s S-O stretching bands (1050–1250 cm<sup>-1</sup>) .
- Computational Modeling : Density Functional Theory (DFT) simulations predict vibrational spectra and electronic environments, aiding peak assignment .
- Reference Standards : Compare data with certified reference materials (CRMs) for analogous surfactants (e.g., sodium dodecyl sulfate) to identify artifacts .
Q. How should researchers design experiments to study the interaction of this compound with biological membranes, and what controls are necessary?
- Experimental Design :
- PICOT Framework :
- Population : Synthetic lipid bilayers (e.g., DPPC/cholesterol mixtures).
- Intervention : Vary this compound concentrations (0.1–10 mM).
- Comparison : Use docosyl alcohol or potassium sulfate as negative controls.
- Outcome : Measure membrane fluidity via fluorescence anisotropy or atomic force microscopy (AFM).
- Time : Assess acute (30 min) vs. prolonged (24 hr) exposure effects .
- Controls :
- Blank Liposomes : Confirm observed effects are due to the compound, not solvent artifacts.
- Ionic Strength Controls : Account for potassium ion interference using KCl solutions .
Methodological Considerations
- Assay Optimization : For cell-based studies, adapt phosphatidylcholine assay protocols (e.g., Abcam kits) to quantify membrane disruption by measuring phosphatidylcholine leakage .
- Data Reproducibility : Standardize sample preparation (e.g., degassing solutions to avoid bubbles) and use plate readers calibrated for low UV wavelengths .
- Literature Synthesis : Leverage scientific search tools (e.g., federated databases) to aggregate studies on sulfate surfactants and identify mechanistic gaps .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
